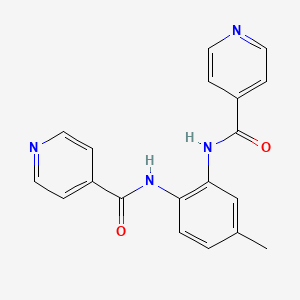
5-(3-methyl-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methyl-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, commonly known as MNPO, is a heterocyclic compound with potential applications in the field of medicinal chemistry. The compound belongs to the class of oxadiazoles, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of MNPO is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of enzymes or the modulation of signaling pathways. For example, MNPO has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. MNPO has also been found to modulate the activity of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
MNPO has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MNPO has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, MNPO has been shown to exhibit anti-inflammatory activity by suppressing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPO has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, MNPO has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation and handling. MNPO is also toxic and should be handled with care.
Direcciones Futuras
MNPO has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Future research could focus on the optimization of the synthesis method of MNPO to improve its yield and purity. In addition, the mechanism of action of MNPO could be further elucidated to understand its pharmacological effects. Future studies could also investigate the potential use of MNPO as a fluorescent probe for the detection of nitroreductase activity in cancer cells. Finally, MNPO could be further investigated for its potential use as a photosensitizer in photodynamic therapy.
Métodos De Síntesis
The synthesis of MNPO can be achieved through various methods, including the reaction of 3-methyl-4-nitrophenylhydrazine and 3-methylbenzoyl chloride in the presence of a base. Another method involves the reaction of 3-methyl-4-nitroaniline and 3-methylbenzoyl chloride in the presence of a base. The yield of MNPO can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
MNPO has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. MNPO has also been studied for its potential use as a fluorescent probe for the detection of nitroreductase activity in cancer cells. The compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-4-3-5-12(8-10)15-17-16(22-18-15)13-6-7-14(19(20)21)11(2)9-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMKWQRIVRNQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)




![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)




